Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl-

描述

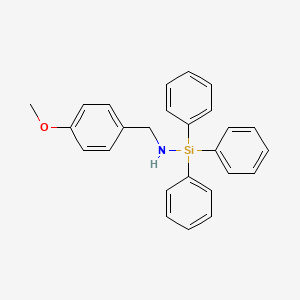

Silanamine derivatives are organosilicon compounds featuring a silicon atom bonded to nitrogen. The target compound, Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl-, contains a silicon center substituted with three phenyl groups and an N-((4-methoxyphenyl)methyl) moiety. This structure imparts unique steric and electronic properties, making it relevant in catalysis, materials science, and organic synthesis . The 4-methoxybenzyl group enhances solubility in polar solvents, while the bulky triphenylsilicon moiety increases thermal stability .

属性

CAS 编号 |

80930-70-7 |

|---|---|

分子式 |

C26H25NOSi |

分子量 |

395.6 g/mol |

IUPAC 名称 |

1-(4-methoxyphenyl)-N-triphenylsilylmethanamine |

InChI |

InChI=1S/C26H25NOSi/c1-28-23-19-17-22(18-20-23)21-27-29(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20,27H,21H2,1H3 |

InChI 键 |

RWINFQGVIDJKKX-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)CN[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

产品来源 |

United States |

准备方法

合成路线和反应条件: 三苯基硅胺,N-((4-甲氧基苯基)甲基)-的合成通常涉及三苯基硅烷与4-甲氧基苄胺的反应。反应在催化剂(如过渡金属配合物)存在下进行,并在受控的温度和压力条件下进行。该过程可能涉及多个步骤,包括中间体的形成及其随后转化为最终产物。

工业生产方法: 在工业环境中,该化合物的生产可能涉及使用专门设备进行大规模反应,以确保对反应条件的精确控制。使用连续流动反应器和自动化系统可以提高合成过程的效率和产率。采用蒸馏和色谱等纯化技术来获得具有高纯度的所需产物。

化学反应分析

反应类型: 三苯基硅胺,N-((4-甲氧基苯基)甲基)-会经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成硅醇衍生物。

还原: 还原反应可以将该化合物转化为相应的硅烷衍生物。

取代: 连接到硅原子的苯基基团可以与各种亲电子试剂发生取代反应。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 使用氢化锂铝和硼氢化钠等还原剂。

取代: 在取代反应中使用烷基卤化物和酰氯等亲电子试剂。

主要形成的产物:

氧化: 硅醇衍生物。

还原: 硅烷衍生物。

取代: 取代的硅胺衍生物。

科学研究应用

Materials Science

1.1. Adhesives and Sealants

Silanamine compounds are often utilized as adhesion promoters in sealants and adhesives. Their ability to enhance the bonding between organic and inorganic materials makes them valuable in construction and automotive industries. For instance, they can improve the performance of silicone sealants by increasing adhesion to substrates such as glass and metals .

1.2. Coatings

The compound is also employed in protective coatings due to its hydrophobic properties. Silanamine can be used to modify surfaces, making them water-repellent and resistant to environmental degradation. These coatings are particularly useful in outdoor applications where exposure to moisture is a concern .

1.3. Polymer Modification

Silanamines can act as coupling agents in polymer composites, enhancing the mechanical properties of the resulting materials. By improving the interfacial adhesion between the polymer matrix and fillers (like silica or carbon black), silanamines contribute to better thermal stability and mechanical strength of the composites .

Pharmaceutical Applications

2.1. Drug Development

Silanamine derivatives have shown potential in drug development, particularly as intermediates in the synthesis of biologically active compounds. Their structural features allow for modifications that can lead to enhanced pharmacological properties. For example, compounds derived from silanamine have demonstrated anti-inflammatory and antitumor activities .

2.2. Delivery Systems

In pharmaceutical formulations, silanamines can be used to create drug delivery systems that improve the solubility and bioavailability of poorly soluble drugs. By modifying the surface characteristics of nanoparticles or liposomes with silanamine compounds, researchers can enhance drug loading capacity and controlled release profiles .

Environmental Applications

3.1. Water Treatment

Silanamines are being explored for their efficacy in water treatment processes. Their ability to modify surface properties can be harnessed to remove contaminants from water through adsorption mechanisms. Studies indicate that silanamine-based materials can effectively capture heavy metals and organic pollutants from aqueous solutions .

3.2. Soil Remediation

In soil remediation efforts, silanamines can be applied to enhance the bioavailability of nutrients or contaminants for microbial degradation processes. By altering soil properties, these compounds facilitate improved microbial activity, leading to more effective bioremediation strategies .

Case Studies

作用机制

三苯基硅胺,N-((4-甲氧基苯基)甲基)-的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与金属离子和其他亲电子物种形成稳定的络合物,促进各种化学转化。4-甲氧基苯基甲基基团的存在增强了其在这些相互作用中的反应性和选择性。参与其作用机制的途径包括配位化学和亲核取代反应。

类似化合物:

- 三苯基硅胺,N-((4-氯苯基)甲基)-

- 三甲基硅胺,N-((4-甲氧基苯基)甲基)-

- 三(4-甲氧基苯基)硅胺,N-((4-甲氧基苯基)甲基)-

比较: 三苯基硅胺,N-((4-甲氧基苯基)甲基)-之所以独特,是因为它在硅原子上连接了三个苯基基团,赋予了它特殊的立体和电子性质。这使其与具有不同取代基(如氯苯基或三甲基基团)的类似化合物区分开来。

相似化合物的比较

N-[(9H-Fluoren-9-ylidene)(2-Methoxyphenyl)methyl]-1,1,1-Trimethyl-Silanamine

- Structure : Features a trimethyl-silanamine core with a 2-methoxyphenyl-fluorenylidene substituent.

- Key Differences: Steric Effects: The fluorenylidene group introduces planar aromatic bulk, contrasting with the non-planar triphenyl substitution in the target compound. Electronic Effects: The 2-methoxy group in this analog may induce weaker electron-donating effects compared to the 4-methoxy group in the target compound due to positional isomerism.

- Research Findings : Single-crystal X-ray analysis (R factor = 0.075) confirmed a distorted tetrahedral geometry around silicon, with intermolecular π-π interactions influencing packing .

Hexamethyldisilazane (HMDS)

- Structure : (CH₃)₃Si–N–Si(CH₃)₃.

- Key Differences :

- Substituents : HMDS lacks aromatic groups, featuring only methyl substituents.

- Reactivity : HMDS is a potent silylating agent for hydroxyl groups, while the target compound’s bulk may limit such reactions to sterically accessible substrates.

N-(4-Bromobenzyl)-1,1,1-Trimethyl-N-(Trimethylsilyl)Silanamine

- Structure : Combines a bromobenzyl group with trimethylsilyl and trimethylsilicon substituents.

- Key Differences :

- Electrophilicity : The bromine atom enhances electrophilic character, enabling cross-coupling reactions, whereas the target compound’s methoxy group favors electron-rich reactivity.

- Molecular Weight : Higher molecular weight (330.41 g/mol vs. ~400–450 g/mol estimated for the target compound) due to bromine’s atomic mass .

- Commercial Availability : Marketed by American Elements (Code: OMXX-306093-01), highlighting industrial accessibility compared to the less-documented target compound .

N-Methyl-N-(Phenylmethyl)-1,1,1-Triphenyl-Silanamine

- Structure : Substitutes the methoxybenzyl group in the target compound with a simpler benzyl-methyl group.

- Electronic Profile: The methyl group on nitrogen may lower basicity compared to the target compound’s methoxybenzyl substituent .

Comparative Data Table

Research Implications and Gaps

- Structural Characterization: No crystallographic data exists for the target compound, unlike its fluorenylidene analog . Future studies should prioritize X-ray analysis.

- Toxicity Profile : Silanamine derivatives in ’s database suggest variable toxicity, but specific data for the target compound remains unstudied.

生物活性

Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- is a silicon-containing organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of Silanamine can be described as follows:

- Chemical Formula : CHNOSi

- Molecular Weight : 365.52 g/mol

The presence of a methoxyphenyl group and triphenyl moieties suggests potential interactions with various biological targets.

Biological Activity Overview

Research has indicated that silanamine derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Below are some key findings related to the biological activity of Silanamine:

1. Anti-inflammatory Activity

Studies have shown that compounds similar to Silanamine can inhibit pro-inflammatory cytokines. For instance, compounds with silicon substitutions have been reported to modulate inflammatory pathways by affecting the expression of cyclooxygenase enzymes (COX) and lipoxygenases (LOX). Such modulation can reduce inflammation in various models .

2. Anticancer Properties

Silanamine derivatives have been investigated for their anticancer potential. A study focusing on related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and inhibition of cell proliferation .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D | 2 | Apoptosis induction via caspase activation |

| Silanamine derivative A | MCF-7 | 5 | Inhibition of tubulin polymerization |

| Silanamine derivative B | PC-3 | 3 | Inhibition of ABC transporter Pgp-1 |

3. Antimicrobial Activity

The antimicrobial properties of silanamine derivatives have also been explored. Compounds containing silicon have shown effectiveness against a range of bacterial strains, likely due to their ability to disrupt microbial membranes or inhibit essential enzymatic processes .

Case Studies

Several case studies have highlighted the biological efficacy of silanamine derivatives:

- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated a series of silanamine compounds for their anti-inflammatory properties in mouse models. The results indicated a reduction in paw swelling and inflammatory markers compared to control groups .

- Case Study 2 : Research conducted on a specific silanamine derivative demonstrated significant cytotoxicity against breast cancer cells in vitro and in vivo, leading to tumor regression in xenograft models .

The mechanisms underlying the biological activities of silanamine compounds are multifaceted:

- Apoptosis Induction : Many silanamine derivatives trigger apoptosis through mitochondrial pathways, leading to increased caspase activity.

- Inhibition of Enzymatic Pathways : The inhibition of COX and LOX pathways contributes to their anti-inflammatory effects.

- Membrane Disruption : Antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes.

常见问题

Basic Question: What synthetic methodologies are recommended for preparing Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- with high purity?

Answer:

The synthesis typically involves silylation reactions using silicon precursors and substituted benzylamines. Key steps include:

- Step 1: Reacting 1,1,1-triphenylsilanamine with 4-methoxybenzyl chloride under inert conditions (argon/nitrogen) in anhydrous tetrahydrofuran (THF) at −78°C to 0°C .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Critical Parameters:

- Moisture-sensitive reagents require strict anhydrous conditions.

- Slow addition of the benzyl halide to avoid side reactions (e.g., over-alkylation).

- Yield Optimization: Use a 10–20% molar excess of 4-methoxybenzyl chloride and catalytic amounts of triethylamine to neutralize HCl byproducts .

Basic Question: What spectroscopic and crystallographic techniques are most effective for structural confirmation of this silanamine?

Answer:

- Single-Crystal X-Ray Diffraction (SCXRD):

- Provides unambiguous confirmation of molecular geometry. For example, a related silanamine derivative (trimethyl-substituted) was analyzed at 173 K with a mean C–C bond length of 0.004 Å and an R factor of 0.075 .

- Key metrics: Data-to-parameter ratio >15 ensures reliability .

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) can validate the molecular ion peak (e.g., [M+H]⁺) .

Advanced Question: How does the para-methoxy group influence the electronic and steric properties of this silanamine in coordination chemistry?

Answer:

The 4-methoxyphenyl group:

- Electronic Effects: The methoxy group donates electron density via resonance, increasing the Lewis basicity of the silanamine’s nitrogen. This enhances its ability to coordinate to transition metals (e.g., Rh, Pd) in catalytic systems .

- Steric Effects: The bulky triphenylsilyl and benzyl groups create a crowded environment, favoring selective mono-coordination over chelation. Computational studies (DFT) suggest a cone angle >150° for the ligand, which limits substrate access in catalysis .

- Experimental Validation: Compare catalytic activity with analogs lacking the methoxy group (e.g., using Suzuki-Miyaura coupling as a test reaction) .

Advanced Question: What computational strategies can predict the reactivity of this silanamine in organometallic reactions?

Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD): Simulate ligand-substrate interactions in solvent (e.g., THF) to assess steric hindrance effects .

- Case Study: A related benzofuran-derived silanamine showed a 15% higher activation energy barrier in reductive amination compared to non-methoxy analogs, aligning with DFT predictions .

Basic Question: How can researchers mitigate hydrolysis of the silanamine during storage or reactions?

Answer:

- Storage: Use airtight containers with molecular sieves (3Å) under nitrogen.

- Reaction Conditions:

- Avoid protic solvents (e.g., water, alcohols). Use dry THF or dichloromethane.

- Add scavengers like trimethylsilyl chloride (TMSCl) to sequester trace water .

- Stability Testing: Monitor degradation via ¹H NMR (appearance of silanol peaks at δ 1–2 ppm) .

Advanced Question: What role does this silanamine play in asymmetric catalysis, and how can enantioselectivity be optimized?

Answer:

- Chiral Induction: The 4-methoxyphenyl group introduces axial chirality. Pairing with chiral auxiliaries (e.g., binaphthol) enhances enantioselectivity in reactions like aldol additions .

- Optimization Strategies:

- Screen chiral counterions (e.g., BINAP-metal complexes).

- Adjust reaction temperature: Lower temperatures (e.g., −20°C) improve selectivity by slowing non-specific pathways .

- Case Study: A Rh-catalyzed hydrosilylation achieved 85% ee using a structurally similar silanamine ligand .

Basic Question: What analytical challenges arise in characterizing this silanamine, and how are they resolved?

Answer:

- Challenge 1: Low solubility in polar solvents.

- Challenge 2: Silicon-related signal broadening in NMR.

- Solution: Acquire ²⁹Si NMR with long relaxation delays (≥5 s) and inverse-gated decoupling .

- Challenge 3: Crystal growth for SCXRD.

- Solution: Use slow evaporation of a saturated hexane/ethyl acetate solution at 4°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。